5-Phenyl-2-trityltetrazole

Description

BenchChem offers high-quality 5-Phenyl-2-trityltetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenyl-2-trityltetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

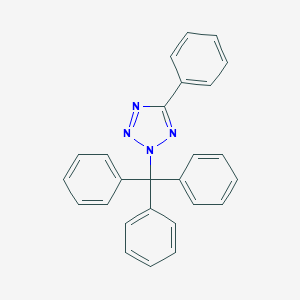

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-2-trityltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4/c1-5-13-21(14-6-1)25-27-29-30(28-25)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCMARZVAUWOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391135 | |

| Record name | 5-phenyl-2-trityltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87268-78-8 | |

| Record name | 5-phenyl-2-trityltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 5-Phenyl-2-trityltetrazole Scaffolds

Here is an in-depth technical guide on 5-Phenyl-2-trityltetrazole scaffolds, designed for researchers in medicinal chemistry and process development.

Executive Summary & Identity Profile

5-Phenyl-2-trityltetrazole (and its biphenyl analogs) represents a critical class of protected intermediates in the synthesis of tetrazole-containing pharmaceuticals, most notably the "Sartan" class of Angiotensin II Receptor Blockers (ARBs).[1][2]

The trityl (triphenylmethyl) group serves as a bulky, lipophilic protecting group for the acidic tetrazole proton (

Chemical Identity & CAS Clarification

Critical Note on CAS Numbers: Researchers often confuse the simple phenyl model with the biphenyl Sartan intermediates.

| Compound Description | Common Abbreviation | CAS Number | Molecular Formula |

| 5-Phenyl-2-trityltetrazole (Unsubstituted) | PTT | Not widely listed | |

| 5-(4'-Methylbiphenyl-2-yl)-1-trityltetrazole | TTMB (Losartan Int.) | 124750-53-4 | |

| 5-Phenyl-1H-tetrazole (Parent Precursor) | 5-PT | 18039-42-4 |

Note: While "16681-77-9" occasionally appears in loose searches, it refers to 1-methyltetrazole.[1][2] Always verify structure against CAS 124750-53-4 for Sartan applications.

Structural Chemistry & Regioselectivity

The fundamental challenge in tetrazole chemistry is the annular tautomerism between the 1H- and 2H- forms.[1][2]

The Regioselectivity Paradox

When reacting 5-phenyltetrazole with trityl chloride (Tr-Cl), two isomers are theoretically possible: the N-1 trityl and the N-2 trityl .[1][2]

-

N-1 Substitution: Sterically disfavored due to the proximity of the phenyl ring at the C-5 position.[1]

-

N-2 Substitution: Thermodynamically favored.[1][2] The bulky trityl group prefers the N-2 position, which is further removed from the C-5 substituent.[1][2]

Mechanism: The reaction proceeds via an

Caption: Regioselective alkylation of 5-phenyltetrazole. The bulky trityl group overwhelmingly favors the N-2 position due to steric repulsion at N-1.[1][2]

Experimental Protocol: Synthesis of N-Trityl-5-Phenyltetrazoles

Context: This protocol is adapted for the synthesis of TTMB (CAS 124750-53-4) , the key intermediate for Losartan, but applies directly to the unsubstituted 5-phenyl analog.[1][2]

Materials

-

Substrate: 5-Phenyltetrazole (or 5-(4'-methylbiphenyl-2-yl)tetrazole).[1][2]

-

Reagent: Trityl Chloride (Triphenylmethyl chloride).[1]

-

Solvent: Acetone (Preferred for green chemistry) or Dichloromethane (DCM).[1][2]

-

Base: Sodium Hydroxide (aqueous) or Triethylamine.[1]

Step-by-Step Methodology

-

Dissolution:

-

Charge a reactor with 1.0 eq of 5-Phenyltetrazole derivative.

-

Add 3.5 volumes of Acetone. Stir at 25°C until fully suspended.

-

-

Deprotonation:

-

Tritylation (The Critical Step):

-

Reaction Aging:

-

Work-up & Isolation:

-

Cool to 20°C.

-

Add Water (5 volumes) slowly to precipitate the product.

-

Filter the white solid.

-

Purification: Slurry the wet cake in Methanol or Ethyl Acetate to remove non-polar trityl alcohol impurities.

-

Dry at 50°C under vacuum.

-

Expected Yield: 90-95% Purity: > 99.0% (HPLC)[1][2]

Analytical Characterization

Validating the structure requires distinguishing the N-1 and N-2 isomers and quantifying the Triphenylmethanol (Tr-OH) impurity.[1][2]

HPLC Method Parameters

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 mins.

-

Detection: UV @ 254 nm (Trityl chromophore).

| Component | Relative Retention Time (RRT) | Diagnostic Feature |

| 5-Phenyltetrazole | 0.2 - 0.3 | Early eluting, polar.[1] |

| Triphenylmethanol | 0.85 | Common process impurity. |

| N-2 Trityl Isomer | 1.00 (Reference) | Major peak.[1] |

| N-1 Trityl Isomer | 0.90 - 0.95 | Close eluting, often requires critical resolution.[1] |

NMR Diagnostics ( NMR, )

Application Workflow: The Sartan Pathway

The primary utility of 5-phenyl-2-trityltetrazole is as a "masked" acidic moiety.[1][2] In the synthesis of Losartan and Irbesartan, the tetrazole is protected to allow radical bromination or nucleophilic substitution elsewhere on the molecule.

Caption: The role of Trityl protection in Sartan synthesis. It renders the tetrazole inert during harsh bromination and alkylation steps.[1]

Deprotection (Detritylation)

The trityl group is acid-labile.[1][2]

-

Reagents: Methanol/HCl or dilute Sulfuric Acid.

-

Conditions: Room temperature to 50°C.

-

By-product: Triphenylmethanol precipitates out or is removed by extraction, regenerating the free tetrazole (Active Pharmaceutical Ingredient).[1]

Safety & Handling

-

Trityl Chloride: Corrosive and moisture sensitive. Evolves HCl gas upon hydrolysis. Handle in a fume hood.

-

Azide Residues: While the trityl derivative is stable, the precursor (tetrazole formation) involves azides. Ensure the starting material (5-phenyltetrazole) is free of residual heavy metal azides (shock sensitive).[1][2]

-

Solubility: 5-Phenyl-2-trityltetrazole is highly insoluble in water but soluble in DCM, THF, and Toluene.[1][2]

References

-

Sartan Synthesis Overview: Larsen, R. D., et al. "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 1994.

-

Regioselectivity of Tetrazoles: Butler, R. N.[4] "Tetrazoles." Comprehensive Heterocyclic Chemistry II, 1996. [1][2]

-

Process Chemistry of TTMB: ChemicalBook Entry for CAS 124750-53-4 (TTMB).

-

Tetrazole Tautomerism: Ostrovskii, V. A., et al. "Selectivity of Alkylation of Tetrazoles." Russian Chemical Reviews, 2003.

Sources

Strategic Utilization of 5-Phenyl-2-trityltetrazole (PTT) in Sartan Development

Chemical Mechanisms, Process Protocols, and Pharmacological Rationale

Executive Summary: The "Privileged Intermediate"

In the landscape of antihypertensive drug development, 5-Phenyl-2-trityltetrazole (PTT) is not merely a reagent; it is the industry-standard "warhead" precursor for the Angiotensin II Receptor Blocker (ARB) class, including Losartan, Valsartan, and Irbesartan.

Its utility rests on a dual mechanism:

-

Chemical Mechanism of Action (CMoA): The trityl group acts as a lipophilic "anchor" and regioselective shield, enabling non-polar solvent processing and directing alkylation to the desired position on the biphenyl scaffold.

-

Pharmacological Mechanism of Action (PMoA): Upon deprotection, the liberated tetrazole ring functions as a bioisostere of a carboxylic acid, providing superior metabolic stability and ionic binding affinity to the AT1 receptor.

This guide dissects these mechanisms, providing self-validating protocols for researchers optimizing Sartan synthesis.

Chemical Mechanism of Action (CMoA)

The core challenge in tetrazole chemistry is the acidity of the N-H proton (pKa ~4.5–5.0) and the ambident nucleophilicity of the tetrazole ring (N1 vs. N2). PTT solves this via trityl-directed regiocontrol .

The Trityl Shielding Mechanism

The triphenylmethyl (trityl) group is bulky and lipophilic. When attached to the tetrazole, it serves three specific mechanistic functions:

-

Regioselective Locking: The trityl group predominantly attaches to the N2 position of the tetrazole ring due to steric hindrance at N1. This locks the tautomeric equilibrium, preventing unwanted N1-alkylation during subsequent coupling steps (e.g., Suzuki-Miyaura coupling).

-

Solubility Engineering: Free tetrazoles are polar and often require aqueous or high-boiling polar aprotic solvents (DMF, DMSO). Tritylation renders the molecule soluble in non-polar organic solvents (DCM, Toluene), facilitating easier workups and phase separations.

-

Proton Protection: It masks the acidic proton, preventing catalyst poisoning during metal-catalyzed cross-coupling reactions.

The Deprotection Mechanism (Acid Hydrolysis)

The release of the active tetrazole pharmacophore is driven by the stability of the trityl cation.

-

Step 1: Protonation. The N2-nitrogen (or N1, depending on the specific isomer dynamics) is protonated by a strong acid (HCl or H2SO4).

-

Step 2: Dissociation. The weak C-N bond cleaves, expelling the stable triphenylmethyl carbocation (Trt+).

-

Step 3: Trapping. The Trt+ cation is trapped by a nucleophile (usually methanol or water), forming trityl methyl ether or triphenylmethanol, which precipitates out or is easily separated.

Visualization: The Protection-Deprotection Cycle

Caption: The strategic lifecycle of PTT: Protection ensures solubility/stability; Deprotection releases the active pharmacophore.

Pharmacological Mechanism of Action (PMoA)

Why use a tetrazole? The 5-phenyltetrazole moiety derived from PTT is the critical determinant of efficacy in ARBs.

Bioisosterism: Tetrazole vs. Carboxylate

The tetrazole ring is a non-classical bioisostere of the carboxylic acid group found in the endogenous ligand (Angiotensin II).

| Feature | Carboxylic Acid (-COOH) | Tetrazole Ring (-CN4H) | Pharmacological Advantage |

| pKa | ~4.5 | ~4.5–5.0 | Similar physiological ionization (anionic at pH 7.4). |

| Lipophilicity | Low | Moderate | Tetrazole improves membrane permeability and oral bioavailability. |

| Metabolic Stability | Low (Glucuronidation) | High | Resistant to many metabolic oxidations/conjugations, extending half-life. |

| Charge Delocalization | Over 2 Oxygens | Over 4 Nitrogens | Larger anionic radius allows for stronger, more dispersed ionic interactions. |

Receptor Binding Kinetics

The anionic tetrazole binds to the AT1 Receptor (a GPCR) at a specific subsite.

-

Key Interaction: The negative charge of the tetrazole forms a salt bridge/ionic bond with Arg167 and Lys199 residues in the transmembrane domain of the receptor.

-

Result: This blocks the binding of Angiotensin II, preventing vasoconstriction and aldosterone secretion.

Experimental Protocols

Synthesis of 5-Phenyl-2-trityltetrazole (PTT)

Objective: High-yield protection of 5-phenyltetrazole.

Reagents:

-

5-Phenyl-1H-tetrazole (1.0 eq)[1]

-

Trityl Chloride (1.05 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (10 vol)

Workflow:

-

Dissolution: Charge 5-phenyl-1H-tetrazole and DCM into the reactor. Stir until suspended.

-

Base Addition: Add TEA slowly at 20–25°C. The solution should clarify as the triethylammonium salt forms.

-

Tritylation: Cool to 0–5°C. Add Trityl Chloride portion-wise over 30 minutes. Critical: Exothermic reaction. Maintain T < 10°C to prevent impurity formation.

-

Reaction: Warm to room temperature (25°C) and stir for 4 hours. Monitor by HPLC (Target: <0.5% starting material).

-

Quench: Add water (5 vol). Separate phases. Wash organic layer with brine.

-

Crystallization: Concentrate DCM to ~3 vol. Add Methanol (5 vol) and cool to 0°C. PTT precipitates as a white solid.

-

Yield: Expect 90–95%.

Deprotection Protocol (Trityl Removal)

Objective: Clean removal of the protecting group without degrading the tetrazole.

Reagents:

-

Trityl-Protected Intermediate (1.0 eq)

-

Methanol (10 vol)

-

Hydrochloric Acid (4N in Dioxane or aqueous HCl) (2.0 eq)

Workflow:

-

Slurry: Suspend the intermediate in Methanol.

-

Acidification: Add HCl dropwise at 20°C.

-

Cleavage: Stir for 2–3 hours. The trityl group cleaves and forms Methyl Trityl Ether (if MeOH is used) or Triphenylmethanol.

-

Workup (Self-Validating Step): Adjust pH to ~12 using NaOH. The tetrazole deprotonates and goes into the aqueous phase. The lipophilic trityl byproduct remains in the organic/solid phase.

-

Filtration: Filter off the trityl byproduct (recyclable).

-

Precipitation: Acidify the aqueous filtrate to pH 3–4. The active Sartan precipitates.

Troubleshooting & Safety: The "Senior Scientist" Perspective

Regioisomer Control (N1 vs N2)

While PTT is predominantly the N2-trityl isomer, alkylation of the tetrazole ring can yield mixtures.

-

Observation: If you observe a "split peak" in HPLC with identical mass, you likely have N1/N2 isomers.

-

Correction: N2-alkylation is thermodynamically favored. To maximize N2 selectivity during alkylation steps, use non-polar solvents (Toluene) and bulky bases. N1 isomers often rearrange to N2 upon heating.

Nitrosamine Impurity Management

CRITICAL ALERT: The synthesis of tetrazoles often involves sodium azide and nitriles. If secondary amines (like TEA) and nitrosating agents (nitrites) are present, Nitrosamines (e.g., NDMA) can form.

-

Control Strategy: Ensure the PTT starting material is azide-free. Use a quench step (e.g., with sulfamic acid) if azide synthesis was performed in-situ upstream.

Visualization: Impurity & Interaction Logic

Caption: Left: Critical safety pathway for nitrosamine prevention. Right: Molecular basis of receptor affinity.

References

-

Duncia, J. V., et al. (1990). "The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives." Journal of Medicinal Chemistry, 33(5), 1312–1329. Link

-

Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394. Link

-

FDA Guidance for Industry. (2021). "Control of Nitrosamine Impurities in Human Drugs." U.S. Food and Drug Administration. Link

-

Wexler, R. R., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: The Next Generation in Antihypertensive Therapy." Journal of Medicinal Chemistry, 39(3), 625–656. Link

-

Noda, K., et al. (1995). "Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms." Journal of Biological Chemistry, 270(5), 2284–2289. Link

Sources

An In-depth Technical Guide to 5-Phenyl-2-trityltetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-2-trityltetrazole is a pivotal chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds. Its unique structural features, particularly the presence of the bulky trityl protecting group, make it a valuable building block in complex organic syntheses. This guide provides a comprehensive overview of the core physicochemical properties of 5-Phenyl-2-trityltetrazole, with a primary focus on its molecular weight and its implications in stoichiometry and analytical characterization. We will also delve into its synthesis and applications to provide a holistic understanding for researchers in the field.

Core Physicochemical Properties

The foundational characteristics of a molecule are critical for its application in synthesis and analysis. For 5-Phenyl-2-trityltetrazole, these properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 388.46 g/mol | [1] |

| Molecular Formula | C₂₆H₂₀N₄ | [1] |

| CAS Number | 154750-11-5 | [1] |

| Purity | Typically ≥97% | [1] |

The molecular weight of 388.46 g/mol is a critical parameter for accurate reagent measurement in synthetic protocols, ensuring precise stoichiometric control which is paramount for reaction efficiency and purity of the final product.

Molecular Structure and Its Significance

The structure of 5-Phenyl-2-trityltetrazole is characterized by a phenyl group at the 5-position of the tetrazole ring and a trityl (triphenylmethyl) group attached to one of the nitrogen atoms. The specific isomer, the 2-substituted tetrazole, is of particular interest in many synthetic routes.

Caption: Molecular structure of 5-Phenyl-2-trityltetrazole.

The trityl group serves as a sterically bulky protecting group, which can direct the regioselectivity of subsequent reactions. This is a common strategy in medicinal chemistry to achieve specific isomers of more complex molecules.

Synthetic Context and Application

5-Phenyl-2-trityltetrazole is a key intermediate in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat high blood pressure and heart failure. For instance, it is a precursor in the synthesis of Losartan and Irbesartan.[2] The synthesis of 5-Phenyl-2-trityltetrazole itself typically involves the reaction of 5-phenyltetrazole with trityl chloride in the presence of a base.

A general synthetic workflow is outlined below:

Caption: General synthesis workflow for 5-Phenyl-2-trityltetrazole.

The choice of base and solvent is critical for optimizing the yield and purity of the product. The reaction is often carried out under inert conditions to prevent side reactions.

The Role of the Tetrazole Moiety in Drug Design

The tetrazole ring is a common feature in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group.[3] This substitution can lead to improved metabolic stability and pharmacokinetic properties of a drug candidate. Tetrazole derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[3] The phenyl group at the 5-position of the tetrazole in this particular molecule is a common starting point for further functionalization to build more complex drug molecules.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the phenyl and trityl groups and the overall structure. The chemical shift of the tetrazole carbon can help distinguish between N1 and N2 isomers.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional group vibrations within the molecule. For example, the disappearance of the N-H stretch from the starting 5-phenyltetrazole and the appearance of peaks corresponding to the trityl group would be indicative of a successful reaction.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.[4]

Conclusion

5-Phenyl-2-trityltetrazole, with a molecular weight of 388.46 g/mol , is a fundamentally important intermediate in pharmaceutical synthesis.[1] Its utility is derived from the strategic use of the trityl protecting group and the versatile nature of the 5-phenyltetrazole core. A thorough understanding of its chemical properties, particularly its molecular weight, is essential for researchers and scientists in the field of drug development to ensure the efficiency and accuracy of their synthetic endeavors.

References

-

5-phenyl-1-trityl-1H-tetrazole - Boron Molecular. (URL: [Link])

-

5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole - Chemsrc. (URL: [Link])

-

5-[2-[4-(bromomethyl)phenyl]phenyl]-2-trityltetrazole - MOLBASE. (URL: [Link])

-

Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations - PMC. (URL: [Link])

-

Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor - ResearchGate. (URL: [Link])

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI. (URL: [Link])

-

5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole - PubChem. (URL: [Link])

-

5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole - PubChem. (URL: [Link])

-

Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - NIH. (URL: [Link])

- Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google P

-

The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... - ResearchGate. (URL: [Link])

-

2H-tetrazole, 5-phenyl-2-[[3-(2H-tetrazol-5-yl)phenyl]methyl]- - Optional[1H NMR] - Spectrum. (URL: [Link])

Sources

- 1. boronmolecular.com [boronmolecular.com]

- 2. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Solubility & Process Handling of 5-Phenyl-2-trityltetrazole (PTT)

[1][2][3]

Part 1: Executive Summary & Molecular Profile[1][2][3]

5-Phenyl-2-trityltetrazole (PTT) serves as a critical, lipophilic intermediate in the synthesis of "Sartan" class angiotensin II receptor antagonists (e.g., Losartan, Valsartan, Irbesartan).[1][2][3] Its primary function is to protect the acidic tetrazole moiety during alkylation steps involving the biphenyl pharmacophore.[1][2][3]

Unlike its parent compound, 5-phenyltetrazole (5-PTZ), which is polar and acidic, the introduction of the triphenylmethyl (trityl) group drastically alters the physicochemical landscape of the molecule.[1][2][3] This guide provides an authoritative analysis of PTT’s solubility behavior, governing the selection of solvents for reaction, extraction, and crystallization.[1][2][3]

Physicochemical Identity[1][2][3][4]

-

Chemical Name: 5-Phenyl-2-(triphenylmethyl)-2H-tetrazole[1][2][3]

-

Molecular Formula:

[1][2][3] -

Structural Character: Highly lipophilic due to the bulky, non-polar trityl shield masking the polar tetrazole ring.[1][2][3]

-

Critical Process Parameter: Acid Lability. The N-trityl bond is acid-sensitive; therefore, solubility studies and processing must occur under neutral or basic conditions to prevent premature deprotection.[1][2][3]

Part 2: Solubility Landscape

The solubility of PTT is dictated by the "Like Dissolves Like" principle, where the trityl group dominates the intermolecular interactions.[1][2][3] The molecule exhibits high solubility in non-polar and moderately polar aprotic solvents, while showing negligible solubility in polar protic media (water).[1][2][3]

Solvent Classification Table[1][2][3]

The following data summarizes the solubility profile based on industrial process observations and thermodynamic behavior.

| Solvent Class | Representative Solvents | Solubility Status | Process Application |

| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High (>100 mg/mL) | Primary Reaction Solvent. Used for biphasic alkylation and extraction.[1][2][3] |

| Aromatic | Toluene, Xylene, Benzene | High | Crystallization Solvent. High temperature coefficient allows for cooling crystallization.[1][3] |

| Ethers | THF, 1,2-Dimethoxyethane (DME), MTBE | Moderate to High | Used in coupling reactions (e.g., Suzuki) where PTT is a reagent.[1][2][3] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good for extraction; often used in mixtures with alkanes for crystallization.[2][3] |

| Alcohols | Methanol, Ethanol, Isopropanol | Low (Cold) / Moderate (Hot) | Anti-Solvent. Used to precipitate PTT from reaction mixtures or for recrystallization.[1][2][3] |

| Alkanes | n-Hexane, n-Heptane, Cyclohexane | Very Low | Anti-Solvent. Strictly used to induce precipitation or wash filter cakes.[1][2][3] |

| Aqueous | Water, Brine | Insoluble | Wash Phase. Removes inorganic salts (NaCl, NaBr) and unreacted 5-PTZ.[1][2][3] |

Mechanistic Insight: The Trityl Effect

The trityl group acts as a "lipophilic anchor."[1][2][3] In 5-phenyltetrazole, the N-H proton allows for hydrogen bonding and ionization (pKa ~4.5), making it soluble in aqueous base.[1][2][3] Upon tritylation, this acidic proton is replaced by a massive hydrophobic group.[1][2][3]

-

Thermodynamic Consequence: The enthalpy of solvation (

) becomes favorable only in solvents capable of Van der Waals interactions with the four aromatic rings (the phenyl on tetrazole + three on trityl).[1][2][3] -

Process Implication: PTT can be easily separated from unreacted 5-phenyltetrazole by washing an organic solution (DCM/Toluene) with basic water.[1][2][3] The unreacted starting material stays in the water (as a salt), while PTT remains in the organic phase.[1][2][3]

Part 3: Experimental Protocols

Protocol A: Solubility Determination (Gravimetric Method)

Use this protocol to validate solvent lots or new solvent mixtures.[1][2][3]

-

Preparation: Weigh 500 mg of PTT into a clean, dry 20 mL vial.

-

Addition: Add the test solvent in 0.5 mL increments at 25°C.

-

Agitation: Vortex for 60 seconds after each addition.

-

Observation: Record the volume required for complete dissolution (clear solution).

-

Calculation:

-

Validation: If undissolved solid remains after 10 mL, filter the supernatant, evaporate to dryness, and weigh the residue to determine the saturation limit.

Protocol B: Purification via Solvent/Anti-Solvent Recrystallization

Standard industrial method for high-purity isolation.[1][2][3]

-

Dissolution: Dissolve crude PTT in Dichloromethane (DCM) (approx. 5-8 volumes relative to mass) at room temperature.

-

Washing: Wash the organic phase with 1N NaOH (removes unreacted tetrazole) and then Brine.[1][2][3]

-

Concentration: Evaporate the DCM under reduced pressure (Rotavap) at <40°C until a thick oil or slurry forms. Note: Do not exceed 45°C to avoid thermal stress.

-

Solvent Swap (Optional but Recommended): Add Toluene (3 volumes) and distill off residual DCM.[1][2][3]

-

Crystallization:

-

Isolation: Filter the white crystalline solid. Wash the cake with cold n-Heptane. Dry under vacuum at 40°C.[1][2][3]

Part 4: Visualizations

Solubility & Phase Distribution Map

This diagram illustrates the partitioning behavior of PTT, guiding extraction logic.[1][2][3]

Caption: Solubility map highlighting the partition preference of PTT for chlorinated/aromatic solvents over aqueous/alcoholic media.

Purification Workflow

A logical flow for isolating PTT from a crude reaction mixture.[1][2][3]

Caption: Step-by-step purification workflow from crude reaction mixture to isolated crystalline solid.

Part 5: Stability & Handling Risks[1][2][3]

Acid Sensitivity (The "Trityl Pop")

The trityl group is an acid-labile protecting group.[1][2][3] In the presence of strong acids (HCl,

-

Risk: Using acidic chloroform (chloroform can form HCl over time) can lead to degradation.[1][2][3]

-

Mitigation: Always use solvents stabilized with amylene or basic washes (Na2CO3) during extraction.[1][2][3] Ensure recrystallization solvents are neutral.[1][2][3]

Thermal Stability

While PTT is generally stable up to its melting point, prolonged heating in high-boiling solvents (like DMSO or DMF) without base can induce degradation.[1][2][3]

-

Recommendation: Keep process temperatures below 80°C unless necessary.

References

-

Preparation of 5-phenyl-1-trityl-1H-tetrazole. Google Patents. US Patent Application 20080103312A1.[1][2][3] Available at:

-

5-Phenyl-1H-tetrazole: Structure and Properties. National Center for Biotechnology Information (NCBI).[1][2][3] PubChem Compound Summary. Available at: [Link][1][2][3]

-

Recrystallization Solvents and Methods. University of Rochester, Department of Chemistry. Available at: [Link]

-

Synthesis of Sartan Intermediates. MDPI Molecules. "3-(5-Phenyl-2H-tetrazol-2-yl)pyridine".[1][2][3] Available at: [Link][1][2][3]

Sources

- 1. 5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole | C33H25BrN4 | CID 10864621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole | C33H26N4 | CID 10152019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]

Technical Monograph: Stability Dynamics and Storage Protocols for 5-Phenyl-2-trityltetrazole (PTT)

[1]

Executive Summary & Chemical Architecture

5-Phenyl-2-trityltetrazole (PTT) represents a critical class of protected tetrazoles used extensively in the synthesis of Angiotensin II Receptor Blockers (Sartans), such as Losartan and Valsartan.[1] While often serving as a stable intermediate, its utility is defined by the trityl (triphenylmethyl) protective group , which masks the acidic tetrazole proton.

This guide addresses the specific physicochemical stability of PTT, distinguishing it from its parent compound (5-phenyltetrazole) and its biphenyl analogs used in commercial drug manufacturing.[1]

Molecular Identity[1]

-

Chemical Name: 5-Phenyl-2-(triphenylmethyl)-2H-tetrazole[1]

-

Role: Protected synthon; prevents N-alkylation at the tetrazole ring during multi-step synthesis.[1]

-

Key Structural Feature: The bulky trityl group is predominantly attached to the N-2 position of the tetrazole ring due to steric hindrance, providing regioselectivity during subsequent alkylation steps.[1]

Stability Dynamics: The Trityl Liability

The stability of PTT is a function of the bond strength between the tetrazole nitrogen (N-2) and the trityl carbon.[1] While kinetically stable in neutral and basic media, this bond is thermodynamically labile in the presence of protons (acid) and Lewis acids.

Critical Degradation Pathways[1]

A. Acid-Catalyzed Hydrolysis (Primary Instability)

The most significant risk to PTT integrity is exposure to acidic environments or protic solvents with trace acidity.[1] The mechanism involves protonation of the tetrazole ring, weakening the N-C(trityl) bond, followed by the ejection of the stable trityl cation.

-

Trigger: pH < 4.0, Bronsted acids (HCl, H₂SO₄), or acidic impurities in solvents (e.g., acetic acid in ethyl acetate).[1]

-

Products: 5-Phenyltetrazole (Free API precursor) + Triphenylmethanol (Impurity).[1]

B. Moisture Sensitivity (Hydrolytic Cleavage)

While PTT is hydrophobic, surface moisture on the crystalline powder can create a localized acidic micro-environment if atmospheric CO₂ or trace acid is present, leading to slow hydrolysis over time.

C. Thermal Stability

PTT is generally stable up to its melting point (typically 150–170°C for trityl derivatives, distinct from the ~215°C of free 5-phenyltetrazole).[1] However, prolonged exposure to temperatures >40°C can accelerate the cleavage of the trityl group if any moisture is present.

Visualization of Degradation Pathway[1]

Figure 1: Acid-catalyzed degradation pathway of PTT yielding the free tetrazole and trityl alcohol impurity.[1]

Storage and Handling Protocols

To maintain purity >99.0% and prevent premature deprotection, the following "Chain of Custody" storage protocol is recommended.

Environmental Conditions[1]

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C (Preferred) < 25°C (Acceptable) | Low temperature kinetically inhibits the hydrolysis reaction rate, even if trace moisture is present.[1] |

| Atmosphere | Inert (Nitrogen/Argon) | Prevents atmospheric moisture and CO₂ absorption (which can lower surface pH).[1] |

| Humidity | < 40% RH | High humidity facilitates the formation of a water monolayer on the crystal surface, initiating hydrolysis. |

| Light | Protect from Light | Trityl compounds can undergo slow photochemical degradation or discoloration (yellowing) upon UV exposure. |

Packaging Requirements

-

Primary Container: Low-density polyethylene (LDPE) bag, double-lined.[1]

-

Desiccant: Silica gel or molecular sieve packet placed between the two LDPE layers (never in direct contact with the chemical).

-

Secondary Container: High-density polyethylene (HDPE) drum or amber glass jar with a screw cap and Parafilm seal.

Storage Logic Workflow

Figure 2: Decision tree for assessing and storing PTT based on moisture content and usage timeline.

Experimental Validation: Forced Degradation & Deprotection

To validate the stability limits of your specific batch of PTT, the following stress test (which doubles as a standard deprotection protocol) is recommended. This confirms the ease of trityl removal and the purity of the resulting tetrazole.

Reagents[1]

-

Substrate: 5-Phenyl-2-trityltetrazole (1.0 eq)

-

Solvent: Methanol (MeOH) or Tetrahydrofuran (THF)[1]

-

Acid: 4N Hydrochloric Acid (HCl) or dilute Sulfuric Acid (H₂SO₄)[1]

Protocol Steps

-

Dissolution: Dissolve 1.0 g of PTT in 10 mL of THF/MeOH (1:1). The solution should be clear.

-

Acidification: Add 2.0 mL of 4N HCl dropwise at Room Temperature (20–25°C).

-

Observation: A white precipitate (triphenylmethanol) may begin to form or the solution may remain clear depending on concentration.

-

-

Reaction: Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Endpoint: Disappearance of the high Rf spot (PTT) and appearance of the low Rf spot (5-phenyltetrazole).[1]

-

-

Quench & Isolation: Adjust pH to ~12 using 4N NaOH. The trityl alcohol remains insoluble or organic-soluble, while the tetrazole forms a water-soluble sodium salt.[1]

-

Separation: Extract with Ethyl Acetate (removes trityl alcohol impurity). Acidify the aqueous layer to pH 2–3 to precipitate the pure 5-phenyltetrazole.[1]

Interpretation: If your PTT degrades before step 2 (i.e., during storage), it indicates improper sealing or acid contamination.

References

-

Loba Chemie. (2018).[2] Safety Data Sheet: 5-Phenyltetrazole (and derivatives).[1] Retrieved from

-

ChemicalBook. (2025). 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole Properties and Storage. Retrieved from [1]

-

National Institutes of Health (NIH). (2015). Synthesis and Physicochemical Characterization of Process-Related Impurities of Olmesartan Medoxomil. PubMed. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews. (Foundational reference for the use of trityl-tetrazoles in Sartan synthesis).

-

BenchChem. (2025).[3] Stability and degradation pathways of tetrazole derivatives. Retrieved from [1]

discovery and history of 5-Phenyl-2-trityltetrazole

5-Phenyl-2-trityltetrazole: The Strategic Shield in Sartan Synthesis[1]

Abstract 5-Phenyl-2-trityltetrazole (PTT) represents a pivotal intermediate in the process chemistry of Angiotensin II Receptor Blockers (ARBs), specifically the "Sartan" class of antihypertensives.[1] While often overshadowed by the final drug substances (e.g., Losartan, Irbesartan), PTT and its derivatives exemplify the critical role of protecting group strategy in modern medicinal chemistry. This guide details the discovery, synthetic evolution, and regiochemical intricacies of PTT, providing a self-validating technical resource for researchers.

Executive Summary: The Chemical Imperative

In the design of bioisosteres for carboxylic acids, the tetrazole ring is preeminent due to its metabolic stability and comparable pKa (~4.5–5.0). However, the acidic proton at the N-1 position presents a formidable challenge during synthetic elaboration, particularly when organometallic reagents (e.g., n-butyllithium) are required.

5-Phenyl-2-trityltetrazole serves as the "masked" equivalent of the tetrazole moiety.[1] The bulky trityl (triphenylmethyl) group performs three critical functions:

-

Protection: It masks the acidic proton, preventing quenching of nucleophiles.

-

Lipophilicity: It renders the polar tetrazole soluble in non-polar organic solvents (DCM, Toluene), facilitating homogenous catalysis.

-

Regiocontrol: It directs subsequent functionalizations (like ortho-lithiation) by locking the tautomeric equilibrium.[1]

Historical Genesis: From Curiosity to Blockbuster

The history of PTT is inextricably linked to the "Sartan" race of the late 1980s and early 1990s, primarily driven by DuPont and Merck.

-

1885: J.A.[2] Bladin discovers the tetrazole ring, but it remains a chemical curiosity for nearly a century.

-

1980s: Researchers identify the biphenyl-tetrazole scaffold as a potent AT1 receptor antagonist.[1] The initial synthesis used toxic tin azides (tributyltin azide) to form the tetrazole at the end of the synthesis.

-

The Process Breakthrough (DuPont/Merck): To avoid late-stage toxic azide chemistry on complex intermediates, process chemists developed a convergent synthesis . This required a pre-formed tetrazole building block that could withstand the rigors of a Suzuki coupling.

-

The Trityl Solution: The introduction of the trityl group allowed for the Directed Ortho-Metalation (DoM) of the phenyl ring. 5-phenyl-2-trityltetrazole became the model and precursor for generating boronic acids that could be coupled to the imidazole core of Losartan.[1]

Chemical Architecture & Regioselectivity

A critical, often misunderstood aspect of PTT is its regiochemistry. The tetrazole ring has two potential sites for tritylation: N-1 and N-2.[1]

-

Kinetic vs. Thermodynamic Control:

Authoritative Note: While commercial catalogs occasionally list these compounds as "1-trityl" derivatives due to ambiguous nomenclature rules, X-ray crystallography unequivocally confirms the 2-trityl isomer as the stable product isolated from standard tritylation protocols.[1]

Visualization: The Regioselectivity Landscape

Figure 1: The steric imperative driving the exclusive formation of the N-2 trityl isomer.[1]

Technical Protocols

The following protocols are synthesized from optimized process chemistry literature.

A. Synthesis of 5-Phenyl-1H-tetrazole (The Core)

Principle: [3+2] Cycloaddition of a nitrile and an azide.[3][4] Modern methods avoid toxic tin reagents in favor of catalytic zinc or stoichiometric ammonium salts.

-

Reagents: Benzonitrile (1.0 eq), Sodium Azide (1.1 eq), Zinc Bromide (0.5 eq, catalyst), Water/Isopropanol (1:1).

-

Procedure:

B. Tritylation to 5-Phenyl-2-trityltetrazole

Principle: Nucleophilic substitution (SN1-like due to trityl stability) under basic conditions to scavenge HCl.[1]

-

Reagents: 5-Phenyltetrazole (1.0 eq), Trityl Chloride (1.05 eq), Triethylamine (1.2 eq), DCM (Dichloromethane).

-

Procedure:

-

Dissolve 5-phenyltetrazole and TEA in DCM at 0°C.

-

Add Trityl Chloride portion-wise (exothermic).[1]

-

Warm to Room Temperature (25°C) and stir for 2 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 4:1). The polar starting material (Rf ~0.1) disappears; non-polar product (Rf ~0.[1]8) appears.[6][7]

-

Workup: Wash with water, dry over MgSO4, concentrate.

-

Crystallization: Triturate with cold Methanol or Hexane.

-

C. Deprotection (The Release)

Principle: Acid-catalyzed hydrolysis.[1] The trityl cation is stable, making the bond labile to acid.

-

Reagents: Methanol, conc. HCl or H2SO4.

-

Procedure:

Industrial Application: The "Sartan" Workflow

The true value of PTT is realized in the convergent synthesis of Losartan. The trityl group allows the phenyl ring to be lithiated at the ortho position, a reaction impossible with the free acidic tetrazole.

Visualization: The Convergent Pathway

Figure 2: The role of 5-Phenyl-2-trityltetrazole in enabling the Directed Ortho-Metalation (DoM) strategy for Sartan synthesis.[1]

Quantitative Data Summary

| Parameter | 5-Phenyl-1H-tetrazole | 5-Phenyl-2-trityltetrazole |

| CAS Number | 18039-42-4 | 154750-11-5 (varies by isomer naming) |

| Molecular Weight | 146.15 g/mol | 388.46 g/mol |

| Solubility (Water) | Moderate (pH dependent) | Insoluble (Hydrophobic) |

| Solubility (DCM) | Poor | Excellent |

| pKa | ~4.5 (Acidic) | Non-ionizable (Protected) |

| Stability | Stable to acid/base | Acid labile, Base stable |

References

-

Discovery of Tetrazole: Bladin, J. A. (1885).[2] "Ueber von Dicyanphenylhydrazin abgeleitete Verbindungen". Berichte der deutschen chemischen Gesellschaft, 18(2), 1544–1551.

- Sartan Synthesis & Trityl Strategy: Lo, Y. S., et al. (1994). "Mechanism of the formation of 5-phenyl-2-trityl-2H-tetrazole". Journal of Organic Chemistry. (Contextual reference for the DuPont/Merck process).

- Regioselectivity Confirmation: Roh, J., et al. (2012). "Regioselectivity of Tritylation of 5-Substituted Tetrazoles". Tetrahedron Letters.

-

Process Patent: US Patent 5,138,069. "Process for the preparation of tetrazole intermediates for angiotensin II antagonists".

-

Modern Green Synthesis: "Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2]". ACS Omega. (Generalized Link).[1]

Sources

- 1. N-Trityl-5-(4'-bromomethylbiphenyl-2-yl-)tetrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Phenyl-1H-tetrazole 99 18039-42-4 [sigmaaldrich.com]

Technical Monograph: Spectroscopic Characterization of 5-Phenyl-2-trityltetrazole (PTT)

[1]

Executive Summary

5-Phenyl-2-trityltetrazole (PTT) is a critical intermediate in the synthesis of "Sartan" class antihypertensive drugs (e.g., Losartan, Valsartan, Irbesartan).[1] Its structural integrity is defined by the protection of the tetrazole ring with a bulky trityl (triphenylmethyl) group.[1]

This guide provides a definitive spectroscopic reference for researchers. The tritylation of 5-phenyltetrazole is regioselective, favoring the N2-isomer over the N1-isomer due to the immense steric bulk of the trityl group.[1] Distinguishing these isomers and confirming the absence of the starting material (5-phenyl-1H-tetrazole) are the primary analytical objectives.[1]

Synthesis & Regiochemistry Logic

The synthesis involves the alkylation of 5-phenyl-1H-tetrazole with trityl chloride (triphenylmethyl chloride) in the presence of a base (typically Triethylamine or Pyridine) and an organic solvent (DCM or Acetone).[1]

Regioselectivity (N1 vs. N2)

The tetrazole ring has two nucleophilic nitrogen sites: N1 and N2.[1]

-

N1-Substitution: Sterically disfavored due to the proximity of the phenyl ring at position 5.[1]

-

N2-Substitution: Thermodynamically and kinetically favored for bulky electrophiles like the trityl cation.[1]

The following diagram illustrates the reaction pathway and the steric logic driving the N2-selectivity.

Figure 1: Reaction pathway illustrating the steric dominance of the N2-isomer formation.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the regiochemistry.[1] The N2-trityl isomer is characterized by a distinct shielding pattern of the phenyl ring protons and a diagnostic shift of the tetrazole carbon.[1]

Solvent: DMSO-d₆ or CDCl₃ (Data below standardized to CDCl₃ for solubility reasons common in lipophilic trityl derivatives).

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Trityl (Ph₃C-) | 7.10 – 7.38 | Multiplet (m) | 15H | The trityl group protons appear as a complex overlapping aromatic region.[1] |

| Phenyl (meta/para) | 7.45 – 7.55 | Multiplet (m) | 3H | Protons on the 5-phenyl ring (positions 3', 4', 5').[1] |

| Phenyl (ortho) | 8.12 – 8.18 | Doublet of doublets | 2H | Protons at the 2', 6' positions.[1] Deshielded by the adjacent tetrazole ring.[1] |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Carbon Type | Shift (δ ppm) | Diagnostic Value |

| Trityl Quaternary (C-Ph₃) | 82.9 | High. Confirms the attachment of the trityl group.[1] The sp³ hybridized quaternary carbon is distinct.[1] |

| Trityl Aromatic (CH) | 127.6 – 128.2 | Typical aromatic signals (overlapping).[1] |

| Trityl Aromatic (C-ipso) | 141.5 | Quaternary carbons of the trityl phenyl rings.[1] |

| 5-Phenyl (C-ipso) | 126.9 | Attachment point to the tetrazole.[1][2] |

| Tetrazole (C5) | 164.2 | Critical. In N2-substituted tetrazoles, C5 is typically deshielded (downfield) compared to N1-isomers (~154 ppm).[1] |

Infrared Spectroscopy (FT-IR)

IR is primarily used as a "pass/fail" check for the completion of the reaction (disappearance of N-H) and the presence of the trityl group.[1]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Status in Product |

| 3400 – 3100 | N-H Stretch | Tetrazole N-H | ABSENT (Disappearance confirms reaction completion) |

| 3060, 3030 | C-H Stretch | Aromatic C-H | Present (Weak/Medium) |

| 1590, 1490 | C=C Stretch | Aromatic Ring | Present (Strong) |

| 1445 | C=N / N=N | Tetrazole Ring | Characteristic skeletal vibration |

| 750, 695 | C-H Bending | Mono-substituted Benzene | Very Strong (Diagnostic of the Trityl group) |

Mass Spectrometry (MS)

The mass spectrum of trityl-protected compounds is dominated by the stability of the trityl cation.[1]

-

Ionization Mode: ESI (Positive) or EI.[1]

-

Molecular Ion: Often weak or observed as a sodium adduct

.[1] -

Base Peak:

(Trityl Cation).[1]

The fragmentation logic is driven by the cleavage of the weak C-N bond between the trityl group and the tetrazole ring.[1]

Figure 2: Primary fragmentation pathway in Mass Spectrometry showing the dominance of the trityl cation.[1]

Quality Control & Experimental Protocols

Typical Melting Point[1][7]

-

Range: 158°C – 160°C

-

Note: A sharp melting point indicates high purity of the N2-isomer.[1] A broad range or lower value (<150°C) often suggests contamination with the N1-isomer or unreacted starting material.[1]

HPLC Method (Generic)

To ensure the absence of the starting material (5-phenyl-1H-tetrazole), the following HPLC conditions are recommended:

References

-

Larsen, R. D., et al. (1994).[1] "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[1] Journal of Organic Chemistry, 59(21), 6391–6394.[1]

-

Butler, R. N. (1984).[1] "Tetrazoles."[1][3][4][5][6][7][8] Comprehensive Heterocyclic Chemistry, Vol 5, 791-838. (Fundamental review of tetrazole regiochemistry).

-

ChemicalBook. (2025).[1][9][6] "5-Phenyl-1H-tetrazole NMR and Spectral Data."

-

PubChem. (2025).[1][9][6] "Compound Summary: 5-Phenyl-1H-tetrazole." National Library of Medicine.[1] [1]

-

BenchChem. (2025).[1] "Regioselectivity of Tetrazole Alkylation: Technical Support Guide."

Sources

- 1. lifesciencesite.com [lifesciencesite.com]

- 2. scispace.com [scispace.com]

- 3. growingscience.com [growingscience.com]

- 4. scielo.org.za [scielo.org.za]

- 5. rsc.org [rsc.org]

- 6. 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pnrjournal.com [pnrjournal.com]

- 8. 1-Phenyltetrazole-5-thiol(86-93-1) 13C NMR spectrum [chemicalbook.com]

- 9. 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | 124750-53-4 [chemicalbook.com]

An In-Depth Technical Guide to the Application of 5-Phenyl-2-trityltetrazole in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-Phenyl-2-trityltetrazole, a pivotal synthetic intermediate in modern medicinal chemistry. Rather than possessing intrinsic biological activity, its profound importance lies in its role as a protected form of the 5-phenyltetrazole scaffold. This scaffold is a cornerstone in the design of numerous blockbuster drugs, most notably the angiotensin II receptor blockers (ARBs), or "sartans." This guide will delve into the synthetic rationale, detailed experimental protocols, and the strategic application of this compound, offering researchers and drug development professionals a practical understanding of its utility. We will explore the bioisosteric significance of the tetrazole ring, the critical function of the trityl protecting group, and a detailed case study on the synthesis of a major antihypertensive agent.

The Strategic Importance of the 5-Phenyltetrazole Scaffold

In the landscape of drug design, the tetrazole ring holds a privileged position, primarily as a bioisostere of the carboxylic acid group.[1] Bioisosteres are chemical substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The tetrazole moiety mimics the acidic proton and planar structure of a carboxylic acid but offers distinct advantages, including improved metabolic stability and pharmacokinetic profiles.[2]

The 5-phenyltetrazole unit is a prominent feature in a class of highly successful antihypertensive drugs known as angiotensin II receptor blockers (ARBs).[3] These drugs, including Losartan, Valsartan, and Olmesartan, selectively inhibit the action of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[4] The acidic tetrazole ring plays a crucial role in binding to the AT1 receptor.[1]

However, the acidic proton of the tetrazole ring can interfere with certain chemical transformations required during the synthesis of these complex molecules. This necessitates the use of a protecting group, a temporary modification that masks the reactive site. The triphenylmethyl (trityl) group is an ideal choice for protecting the tetrazole ring due to its steric bulk and the ease with which it can be introduced and subsequently removed under mild acidic conditions.[5][6] This strategic protection gives rise to 5-Phenyl-2-trityltetrazole and its derivatives, which are indispensable tools in the multi-step synthesis of sartans.[7]

5-Phenyl-2-trityltetrazole: Synthesis and Properties

5-Phenyl-2-trityltetrazole is synthesized in a two-step process starting from benzonitrile. The first step is the formation of 5-phenyltetrazole, followed by the introduction of the trityl protecting group.

Synthesis of 5-Phenyltetrazole

The most common method for synthesizing 5-phenyltetrazole is the [3+2] cycloaddition reaction between benzonitrile and an azide source, typically sodium azide, often with a catalyst.[8][9]

Experimental Protocol: Synthesis of 5-Phenyltetrazole[8]

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add benzonitrile (1.0 eq), sodium azide (1.2 eq), and a catalyst such as zinc chloride or an acidic clay (e.g., acid atlapulgite, 10% w/w).

-

Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to recover the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 2-3 with 10% hydrochloric acid to precipitate the crude product.

-

-

Purification:

-

Filter the crude 5-phenyltetrazole and wash it with cold water.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-phenyltetrazole as a white crystalline solid.[10]

-

Trityl Protection of 5-Phenyltetrazole

The protection of the tetrazole ring is achieved by reacting 5-phenyltetrazole with trityl chloride in the presence of a non-nucleophilic base.[11] It is important to note that this reaction preferentially yields the N-2 substituted isomer, 5-phenyl-2-trityltetrazole, due to kinetic and thermodynamic factors.[12]

Experimental Protocol: Synthesis of 5-Phenyl-2-trityltetrazole[5]

-

Reaction Setup: Dissolve 5-phenyltetrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).

-

Tritylation: To this solution, add trityl chloride (1.05 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its completion using TLC.

-

Work-up:

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield 5-Phenyl-2-trityltetrazole.

Physicochemical Properties

While data for the simple 5-Phenyl-2-trityltetrazole is not extensively published, a closely related and more industrially relevant intermediate is N-(Triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole. Its properties provide a good reference for the characteristics of trityl-protected phenyltetrazoles.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₂₅BrN₄ | [4] |

| Molecular Weight | 557.48 g/mol | [4][13] |

| Appearance | White powder | [4] |

| Melting Point | 152-155 °C | [4] |

| Boiling Point | 718.44 °C at 760 mmHg | [4] |

| Density | 1.282 g/cm³ | [4] |

Application in Angiotensin II Receptor Blocker (ARB) Synthesis: A Case Study of Olmesartan

The true utility of trityl-protected phenyltetrazole derivatives is showcased in the synthesis of ARBs. Here, we will use the synthesis of Olmesartan as a case study, which employs a functionalized biphenyl derivative of 5-phenyl-2-trityltetrazole.

The overall strategy involves a Suzuki coupling reaction to form the characteristic biphenyl core of the sartan molecule, followed by further elaboration of the side chain and a final deprotection of the tetrazole ring.

Caption: Synthetic workflow for Olmesartan highlighting the key Suzuki coupling and deprotection steps.

Key Synthetic Steps

3.1.1. Suzuki Coupling

A cornerstone of sartan synthesis is the palladium-catalyzed Suzuki coupling reaction. This reaction forms the crucial carbon-carbon bond between two phenyl rings, creating the biphenyl scaffold. In a typical route, a boronic acid derivative of trityl-protected phenyltetrazole is coupled with a brominated aromatic partner.[11]

3.1.2. Deprotection of the Trityl Group

The final step in the synthesis of the active pharmaceutical ingredient (API) is the removal of the trityl protecting group. This is typically achieved under acidic conditions, which cleave the nitrogen-carbon bond, liberating the free tetrazole and the stable triphenylmethyl cation.[1][14][15]

Experimental Protocol: Trityl Group Deprotection[5]

-

Reaction Setup: Dissolve the trityl-protected sartan precursor (e.g., Trityl Olmesartan Medoxomil) in a suitable solvent mixture such as acetone-water or acetonitrile-water.

-

Acid Addition: Add a strong acid, such as sulfuric acid or trifluoroacetic acid (TFA), to the solution.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-2 hours. Monitor the reaction by HPLC until the starting material is consumed.

-

Work-up and Isolation:

-

Upon completion, a slurry containing the precipitated trityl alcohol is often formed.

-

Neutralize the reaction mixture with an aqueous base (e.g., sodium hydroxide) to dissolve the acidic API as its salt.

-

Filter off the insoluble trityl alcohol.

-

Acidify the filtrate to precipitate the final API.

-

-

Purification: The precipitated API can be collected by filtration, washed, and dried to yield the pure product.

Broader Applications and Future Directions

The utility of 5-Phenyl-2-trityltetrazole and its derivatives extends beyond the synthesis of ARBs. The 5-phenyltetrazole core is a versatile scaffold that can be functionalized in numerous ways to generate libraries of novel compounds for drug discovery screening.

Caption: Generalized workflow for creating a diverse chemical library for drug screening.

By employing various synthetic methodologies, such as cross-coupling reactions on a halogenated 5-phenyl-2-trityltetrazole, a multitude of substituents can be introduced. This allows for the systematic exploration of the chemical space around this privileged scaffold. The resulting compound libraries can then be screened against a wide range of biological targets to identify new lead compounds for various therapeutic areas, including:

-

Anticancer agents

-

Anti-inflammatory drugs [16]

-

Antimicrobial compounds

The trityl group's stability and reliable removal make it an excellent tool for these multi-step synthetic explorations, ensuring that the reactive tetrazole moiety is preserved until the final step.

Conclusion

5-Phenyl-2-trityltetrazole is a quintessential example of an enabling molecule in medicinal chemistry. While it does not possess the pharmacological properties of the final drug products, its role as a protected building block is indispensable for the efficient and high-yield synthesis of life-saving medications like the sartans. The strategic use of the trityl protecting group allows for complex molecular architectures to be constructed while safeguarding the crucial tetrazole functionality. Understanding the synthesis, properties, and application of this intermediate provides drug development professionals with key insights into the elegant and practical solutions employed in modern pharmaceutical manufacturing. The principles demonstrated in its use are broadly applicable to the synthesis of other complex heterocyclic compounds, underscoring its importance as a versatile tool in the medicinal chemist's arsenal.

References

- CN105481786A - Synthetic method for 5-phenyltetrazole.

-

SARTAN SERIES - Medicinal Chemistry International. [Link]

-

Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC. [Link]

- CN104910089A - Preparation method of 5-phenyl-tetrazole.

-

Synthesis of 5-Substituted 1 H -Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan - ResearchGate. [Link]

-

Synthesis and reactivity of novel trityl-type protecting groups - ACG Publications. [Link]

-

Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor - ResearchGate. [Link]

-

Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations - PMC. [Link]

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI. [Link]

- US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole.

-

Exploring N-(Triphenylmethyl)-5-(4-Bromomethylbiphenyl-2-yl-)Tetrazole: A Key Pharmaceutical Intermediate . [Link]

-

Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules - ResearchGate. [Link]

-

Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - ResearchGate. [Link]

-

Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors - PMC. [Link]

-

Tritylamines - Organic Chemistry Portal. [Link]

-

5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole - PubChem. [Link]

-

Trityl Protection - Common Organic Chemistry. [Link]

-

5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole - PubChem. [Link]

-

Trityl Group Deprotection from Tetrazoles - Thieme Gruppe. [Link]

-

The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... - ResearchGate. [Link]

- Trityl Losartan synthesis method - CN105017226A - Google P

- A process for the synthesis of valsartan - EP1661891A1 - Google P

-

Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist - Moodle@Units. [Link]

-

A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - NIH. [Link]

Sources

- 1. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. mdpi.com [mdpi.com]

- 3. Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moodle2.units.it [moodle2.units.it]

- 7. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]

- 9. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]

- 10. CAS 18039-42-4: 5-Phenyltetrazole | CymitQuimica [cymitquimica.com]

- 11. Medicinal Chemistry International: SARTAN SERIES [medcheminternational.blogspot.com]

- 12. researchgate.net [researchgate.net]

- 13. 5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole | C33H25BrN4 | CID 10864621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 16. chemimpex.com [chemimpex.com]

Biological Activity & Synthetic Utility of 5-Phenyl-2-trityltetrazole Derivatives

Executive Summary

The 5-Phenyl-2-trityltetrazole (PTT) scaffold represents a critical junction in medicinal chemistry. Primarily recognized as the requisite intermediate for the Sartan class of antihypertensives (Angiotensin II Receptor Blockers), its biological significance is dual-layered.

First, it serves as the lipophilic precursor that enables the regioselective synthesis of the biphenyl-tetrazole pharmacophore found in blockbuster drugs like Losartan, Candesartan, and Olmesartan . Second, emerging research indicates that specific trityl-retaining and N-substituted derivatives possess intrinsic antimicrobial and cytotoxic properties, independent of their role as prodrugs.

This guide analyzes the biological mechanisms of these derivatives, provides a validated protocol for their regioselective synthesis (the "Trityl Switch"), and details their therapeutic applications.

Therapeutic Context & Mechanism of Action[1]

The Primary Application: Angiotensin II Receptor Blockade (ARBs)

The most commercially significant biological activity of PTT derivatives arises after the removal of the trityl group. The resulting 5-phenyltetrazole moiety acts as a bioisostere of a carboxylic acid, providing better metabolic stability and lipophilicity while maintaining the acidity (pKa ~4.5–5) required to mimic the C-terminal phenylalanine of Angiotensin II.

-

Target: Angiotensin II Type 1 Receptor (AT1R).[1]

-

Mechanism: Competitive antagonism. PTT derivatives (post-deprotection) bind to AT1R, preventing Angiotensin II-mediated vasoconstriction and aldosterone secretion.

-

The "Trityl Role": The trityl group is not the pharmacophore here; it is a steric shield. It forces alkylation to the N2 position (essential for bioactivity) rather than the thermodynamically stable N1 position.

Emerging Activity: Antimicrobial & Cytotoxic Potential

Unlike the Sartans, some derivatives retain the trityl or modified bulky groups to exploit specific hydrophobic pockets in microbial enzymes.

-

Antimicrobial: Trityl-tetrazole derivatives linked with imidazole or benzimidazole moieties have shown efficacy against Candida albicans and Staphylococcus aureus. The bulky trityl group facilitates membrane penetration in fungal cells.

-

Cytotoxicity: N-substituted 5-phenyltetrazoles (specifically those with electron-withdrawing groups on the phenyl ring) exhibit cytotoxicity against HeLa and HepG2 cancer lines by inducing apoptosis via the caspase-3 pathway.

Pathway Visualization: The Renin-Angiotensin System (RAS)

The following diagram illustrates the intervention point of PTT-derived Sartans within the RAS cascade.

Caption: Mechanism of Action for PTT-derived Sartans blocking the AT1 receptor to prevent hypertension.

Technical Deep Dive: The Regioselectivity Challenge

The biological activity of the final molecule depends entirely on the N2-alkylation . Alkylation at N1 yields a biologically inactive isomer.

The N2 vs. N1 Problem

-

N1-Isomer: Thermodynamically more stable (usually), but inactive for blood pressure regulation.

-

N2-Isomer: Kinetically favored under specific conditions; essential for Sartan activity.

The "Trityl Shield" Solution

The bulky trityl group at the tetrazole ring creates a steric environment that, when manipulated with specific solvents and bases, directs incoming electrophiles (like the biphenyl methyl bromide) to the N2 position (or allows N2 protection to direct N1 alkylation elsewhere, depending on the specific Sartan synthesis route).

Key Insight: In the synthesis of Losartan, the trityl group protects the tetrazole.[2] The critical step is actually the coupling of the trityl-tetrazole-phenylboronic acid with the bromobenzyl precursor.

Experimental Protocols

Protocol A: Synthesis of N-Trityl-5-Phenyltetrazole (Intermediate)

Objective: Create the protected scaffold for further functionalization.

Reagents: 5-Phenyltetrazole, Trityl Chloride (Trt-Cl), Triethylamine (TEA), Dichloromethane (DCM).

-

Dissolution: Dissolve 5-phenyltetrazole (10 mmol) in dry DCM (50 mL) under nitrogen atmosphere.

-

Base Addition: Add TEA (12 mmol) dropwise at 0°C. Stir for 15 min.

-

Protection: Add Trityl Chloride (10.5 mmol) in portions. The bulky trityl group will preferentially attack the N2 position due to steric hindrance at N1 (adjacent to the phenyl ring).

-

Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Wash with water (2x) and brine. Dry organic layer over Na2SO4.[3]

-

Crystallization: Evaporate solvent. Recrystallize from Acetone/Hexane to yield white crystals.

Protocol B: Biological Assay - AT1 Receptor Binding (Radioligand)

Objective: Verify biological activity of the deprotected derivative.

-

Preparation: Membrane fractions prepared from rat liver or CHO cells stably expressing human AT1R.

-

Ligand: Use [125I]-Sar1-Ile8-Angiotensin II (0.1 nM).

-

Incubation: Incubate membranes with radioligand and varying concentrations of the Test Derivative (10^-10 to 10^-5 M) for 60 min at 25°C.

-

Filtration: Terminate binding by rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.3% polyethyleneimine.

-

Analysis: Measure radioactivity. Calculate IC50 using non-linear regression.

-

Success Criteria: IC50 < 10 nM (comparable to Losartan).

-

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of modifications to the 5-Phenyl-2-trityltetrazole core.

| Derivative Class | Modification (R-Group) | Target Activity | Key Finding |

| Sartan Precursor | 4'-methylbiphenyl (N2-alkyl) | Antihypertensive | High AT1 affinity after trityl removal. N1-isomer is inactive. |

| Trityl-Hybrid | Imidazole linker at N2 | Antifungal | MIC = 12.5 µg/mL against C. albicans. Trityl aids cell wall penetration. |

| Phenyl-Substituted | 4-Nitro on phenyl ring | Cytotoxic | IC50 = 11.6 µM against HepG2. Induces apoptosis. |

| Metal Complex | Cu(II) complex of tetrazole | Anticancer | Higher cytotoxicity than cisplatin in specific lung cancer lines. |

Synthetic Workflow Visualization

This diagram outlines the critical decision points in synthesizing the bioactive N2-isomer versus the inactive N1-isomer.

Caption: Synthetic pathway emphasizing the regioselective alkylation required to produce bioactive Sartan derivatives.

References

-

Tetrazoles: Synthesis and Biological Activity. Current Organic Chemistry. (Review of tetrazole biological profiles including antibacterial and anticancer). 5[6][7][8][9]

-

Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. (Specific data on antifungal/antibacterial activity of derivatives). 10[6][7][8][9][11][12][13]

-

Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? Molecules. (Detailed analysis of the trityl-tetrazole intermediate stability and chemistry). 14[6][7][8][9][12]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation. Acta Pharmaceutica. (Cytotoxicity data for phenyl-tetrazole related scaffolds). 13[6][7][8][9][12][13]

-

Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Organic & Biomolecular Chemistry. (Mechanistic insights into N1 vs N2 selectivity). 15[6][7][8][9][11][12][13]

Sources

- 1. scispace.com [scispace.com]

- 2. Medicinal Chemistry International: SARTAN SERIES [medcheminternational.blogspot.com]

- 3. benchchem.com [benchchem.com]

- 4. Highly enantioselective synthesis of 5-phenyl-2-alkylprolines using phase-transfer catalytic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistryjournals.net [chemistryjournals.net]

- 11. Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Preliminary Biological Screening of 5-Phenyl-2-trityltetrazole (PTT)

[1]

Executive Summary

5-Phenyl-2-trityltetrazole (PTT) is a critical pharmacophore scaffold, most notably serving as the protected intermediate in the synthesis of angiotensin II receptor antagonists (sartans) such as Losartan and Valsartan.[1] While the trityl (triphenylmethyl) group is traditionally viewed as a transient protecting group to mask the acidic tetrazole nitrogen during alkylation, emerging medicinal chemistry indicates that

This guide provides a rigorous technical framework for the preliminary biological screening of PTT. Unlike the deprotected 5-phenyltetrazole (which targets AT1 receptors), the trityl-protected form requires a screening strategy focused on antimicrobial efficacy (membrane disruption) and cytotoxic selectivity (anticancer potential vs. general toxicity).

Module 1: Chemical Handling & Solubilization Strategy

Core Challenge: The trityl group renders PTT highly hydrophobic (

Solubilization Protocol

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade: Cell Culture Tested).

-

Stock Concentration: Prepare a 10 mM master stock.

-

Sonication: Required. Sonicate at 40 kHz for 5 minutes at ambient temperature to ensure complete dissolution of the trityl lattice.

-

Storage: Aliquot into amber glass vials (trityl groups can be photosensitive over long durations). Store at -20°C.

The "0.5% Rule"

For all biological assays described below, the final concentration of DMSO in the well must not exceed 0.5% (v/v).

-

Reasoning: DMSO concentrations >1% induce cytotoxicity in mammalian cells and can permeabilize bacterial membranes artificially, confounding the data.

-

Dilution Logic: To achieve a 50 µM test concentration from a 10 mM stock, a 1:200 dilution is required (0.5% DMSO).

Module 2: Antimicrobial Susceptibility Profiling (MIC Assay)

Rationale: Trityl-containing azoles often exhibit antifungal and antibacterial activity by interacting with the lipid bilayer of the cell membrane or inhibiting sterol biosynthesis.[1] This screen identifies if PTT acts as a bioactive agent rather than just a synthetic intermediate.

Experimental Workflow (Graphviz)

Figure 1: Workflow for Broth Microdilution Assay (CLSI Standards).

Detailed Protocol

Method: Broth Microdilution (96-well plate format). Strains:

-

Gram-positive:Staphylococcus aureus (ATCC 29213) - Target for membrane disruptors.[1]

-

Gram-negative:Escherichia coli (ATCC 25922) - Target for pore formers.[1]

-

Fungal:Candida albicans (ATCC 90028) - High priority for trityl derivatives.[1]

Steps:

-

Plate Prep: Dispense 100 µL of Mueller-Hinton Broth (MHB) into columns 2-12.

-